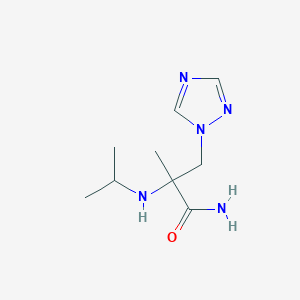

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in many pharmacologically active compounds .

Preparation Methods

The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot parallel synthesis approach is efficient and has a high success rate in producing 1,2,4-triazole derivatives . Another method involves the use of microwave irradiation to facilitate the reaction between N-arylsuccinimides and aminoguanidine hydrochloride .

Chemical Reactions Analysis

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and anticancer agent . Its ability to form hydrogen bonds with biological targets makes it a valuable scaffold in drug design . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its pharmacological properties . This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide include other 1,2,4-triazole derivatives such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These compounds share the 1,2,4-triazole core but differ in their substituents, which can lead to variations in their biological activities and applications .

Biological Activity

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C9H15N5O, with a molecular weight of 209.24 g/mol. Its structure features a triazole ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of PI3K/AKT/mTOR Pathway : This pathway is critical in regulating cell growth and proliferation. In studies involving related compounds, inhibition of this pathway has been linked to reduced tumor growth in xenograft models .

- Antimicrobial Activity : The triazole moiety has been associated with antifungal properties. Compounds with similar structures have shown efficacy against various fungal strains by inhibiting ergosterol biosynthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Antitumor Efficacy

In a recent study, a derivative of the compound was tested in a mouse xenograft model. The results indicated that the compound significantly reduced tumor size compared to control groups. The study emphasized the importance of free-drug exposure for maximizing therapeutic effects .

Case Study 2: Antifungal Properties

A series of experiments demonstrated that compounds containing the triazole ring inhibited the growth of several fungal pathogens. The mechanism was linked to disruption in ergosterol synthesis, vital for fungal cell membrane integrity .

Properties

Molecular Formula |

C9H17N5O |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C9H17N5O/c1-7(2)13-9(3,8(10)15)4-14-6-11-5-12-14/h5-7,13H,4H2,1-3H3,(H2,10,15) |

InChI Key |

ZAXGPIRTNTWUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)(CN1C=NC=N1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.